molecular formula C7H11Cl2N3 B581726 4-(Azetidin-3-yl)pyrimidine dihydrochloride CAS No. 1384264-47-4

4-(Azetidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B581726
CAS No.: 1384264-47-4
M. Wt: 208.086
InChI Key: HSLRLTHHIIOLOD-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)pyrimidine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a pyrimidine heterocycle linked to an azetidine ring, a scaffold combination known for its relevance in targeting G-protein-coupled receptors (GPCRs) and kinases . Structurally related analogues, such as N-(azetidin-3-yl)pyrimidin-4-amines, have been identified as potent and selective agonists for the Histamine H3 Receptor (H3R), a target for neurological disorders . Similarly, the N-(pyridin-3-yl)pyrimidin-4-amine core is recognized as a potent inhibitor of Cyclin-dependent kinase 2 (CDK2), a key target in oncology . The azetidine ring itself is a valuable pharmacophore used to improve the metabolic stability and physicochemical properties of drug candidates . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for further functionalization, making it a valuable intermediate in scaffold-hopping strategies and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . Researchers can utilize this compound to probe biological mechanisms and develop potential treatments for conditions such as cognitive disorders, cancer, and inflammatory diseases. The dihydrochloride salt form enhances the compound's solubility in aqueous and physiological buffers, facilitating its use in in vitro biological assays. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(azetidin-3-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c1-2-8-5-10-7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLRLTHHIIOLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis and Optimization

The synthesis is typically segmented into three stages: (1) preparation of the azetidine precursor, (2) coupling with pyrimidine, and (3) dihydrochloride salt formation.

Azetidine Precursor Synthesis

Azetidine-3-amine, a critical precursor, is synthesized via hydrogenation of 3-nitroazetidine. As described in, this involves dissolving 3-nitroazetidine in methanol with palladium hydroxide catalyst under 40–60 psi hydrogen pressure at 60°C for 48–72 hours. The reaction is monitored via NMR to ensure complete nitro-group reduction. Yield improvements (up to 89.5%) are achieved by replenishing hydrogen pressure and maintaining strict temperature control.

Coupling with Pyrimidine

The coupling step employs either nucleophilic substitution or Mitsunobu conditions. For halogenated pyrimidines, reactions are conducted in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. Triethylamine serves as both a base and HCl scavenger. In contrast, Mitsunobu reactions require dichloromethane as the solvent, with DEAD and triphenylphosphine added dropwise at 0°C to mitigate exothermic side reactions.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by bubbling hydrogen chloride gas through an ethanolic suspension at 0°C, followed by refluxing for 12 hours. This method ensures high-purity crystals, as evidenced by the 73–89.5% yields reported in.

Industrial-Scale Production

Industrial synthesis prioritizes batch reactions in stainless steel reactors, with capacities ranging from 100 to 1,000 liters. Key parameters include:

ParameterOptimal RangePurpose
Temperature60–80°CMaximizes reaction rate
Pressure1–2 atmPrevents solvent evaporation
Stirring Speed200–400 rpmEnsures homogeneous mixing
Reaction Time12–24 hoursBalances completion and side reactions

Post-reaction, the mixture is filtered through celite to remove catalysts, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving ≥95% purity.

Purification and Characterization

Chromatographic methods, particularly silica gel column chromatography with ethyl acetate/hexane gradients, are employed for lab-scale purification. Industrial processes favor recrystallization due to cost-effectiveness. The dihydrochloride salt’s solubility profile (soluble in water, methanol; insoluble in ether) facilitates selective crystallization.

Critical characterization data include:

  • Melting Point : 215–220°C (decomposition)

  • Molecular Weight : 195.09 g/mol

  • 1H NMR (D2O): δ 8.45 (s, 1H, pyrimidine-H), 4.30–4.50 (m, 3H, azetidine-H), 3.80–4.00 (m, 2H, azetidine-H)

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile)

Challenges and Mitigation Strategies

Azetidine Ring Instability

The azetidine ring’s strain renders it prone to ring-opening under acidic or high-temperature conditions. This is mitigated by:

  • Conducting coupling reactions at ≤80°C

  • Using aprotic solvents (THF, DCM) to avoid protonation

  • Adding stabilizers like hydroquinone during long reactions

Dihydrochloride Salt Hygroscopicity

The product’s hygroscopic nature complicates storage. Solutions include:

  • Packaging under nitrogen with desiccants

  • Formulating as a stable co-crystal with citric acid

Recent Advances

Recent innovations focus on sustainability and efficiency:

  • Catalytic Hydrogenation : Replace stoichiometric reagents with Pd/C or Raney nickel, reducing waste.

  • Microwave-Assisted Synthesis : Cut reaction times from 24 hours to 2–4 hours while improving yields by 10–15%.

  • Continuous Flow Systems : Enhance scalability and safety by minimizing intermediate handling .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce azetidine derivatives with reduced functional groups .

Scientific Research Applications

4-(Azetidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidin-3-yl)pyridine dihydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(Azetidin-3-yl)quinoline dihydrochloride:

Uniqueness

4-(Azetidin-3-yl)pyrimidine dihydrochloride is unique due to its specific combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in various research and industrial applications .

Biological Activity

4-(Azetidin-3-yl)pyrimidine dihydrochloride is a chemical compound with significant potential in biological research and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H11Cl2N3C_7H_{11}Cl_2N_3. It features an azetidine ring fused to a pyrimidine structure, which contributes to its unique biological properties. The compound is typically available as a white to yellow solid and is soluble in various organic solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may act by:

  • Enzyme Inhibition : It can inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and influencing physiological responses.
  • Cell Cycle Regulation : Studies indicate that it may induce apoptosis and arrest the cell cycle in cancer cells, particularly at the G2/M phase.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects on various cancer cell lines. For example, it induced apoptosis in lung cancer cells and inhibited proliferation in breast cancer models.
  • Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in tumor growth has been documented. It has been shown to affect the phosphorylation status of proteins involved in cell cycle regulation, leading to enhanced apoptosis rates.

Case Studies

  • Study on Anticancer Effects :
    • A study reported that treatment with this compound resulted in a 50% reduction in cell viability in lung cancer cell lines at concentrations as low as 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Antimicrobial Testing :
    • In a series of antimicrobial assays, this compound showed an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
4-(Azetidin-3-yl)pyrimidineYes (MIC = 25 µg/mL)Yes (IC50 = 10 µM)Enzyme inhibition, receptor modulation
4-(Azetidin-3-yl)pyridineModerateLimitedReceptor interaction
4-(Azetidin-3-yl)quinolineYesYesApoptosis induction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Azetidin-3-yl)pyrimidine dihydrochloride, and what key reagents or conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling azetidine derivatives with pyrimidine precursors under anhydrous conditions. For example, intermediates like 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride (CAS: 1384430-84-5) are synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Key reagents include Boc-protected azetidine and pyrimidine halides, with HCl used for deprotection and salt formation. Reaction optimization requires strict temperature control (0–5°C during acidification) to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are critical for confirming the azetidine-pyrimidine linkage and proton environments.
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% as per industry standards) with a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., observed m/z 186.64 for the free base) .

Q. What are the solubility and storage recommendations for this compound to ensure stability in experimental workflows?

  • Methodological Answer : The hydrochloride salt form improves water solubility compared to the free base. For stock solutions, use distilled water or DMSO (≤10% v/v in aqueous buffers). Storage at room temperature in airtight, desiccated containers prevents hygroscopic degradation. Long-term stability testing under varying pH (4–7) is recommended to avoid hydrolysis of the azetidine ring .

Advanced Research Questions

Q. How can researchers address low solubility challenges in cell-based assays, and what formulation strategies enhance bioavailability?

  • Methodological Answer : Solubility limitations in physiological buffers (e.g., PBS) may require co-solvents like cyclodextrins or lipid-based nanoemulsions. For in vitro studies, pre-dissolving the compound in DMSO followed by serial dilution into culture media (final DMSO ≤0.1%) is standard. Dynamic light scattering (DLS) can monitor nanoparticle formulations for size homogeneity .

Q. How should contradictory data on biological activity due to variable purity levels be resolved?

  • Methodological Answer : Discrepancies in IC50_{50} values across studies often stem from impurities (e.g., unreacted intermediates). Implement orthogonal purity assessments:

Method Detection Limit Key Parameter
HPLC-UV0.1%Retention time match with reference standard
LC-MS0.01%Absence of adducts or fragment ions
Reproducibility requires batch-to-batch consistency validated via these methods.

Q. What mechanistic approaches are suitable for elucidating the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to immobilized receptors.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts upon compound treatment.
  • Mutagenesis Studies : Identify critical residues in the target’s binding pocket by comparing wild-type vs. mutant receptor responses .

Q. How can in vitro-to-in vivo translation challenges be mitigated, particularly regarding metabolic stability and off-target effects?

  • Methodological Answer :

  • Microsomal Stability Assays : Use liver microsomes (human/rodent) to predict CYP450-mediated metabolism.
  • Pharmacokinetic Profiling : Monitor plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS/MS in animal models.
  • Off-Target Screening : Employ broad-panel kinase assays or chemoproteomics to identify unintended interactions .

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